molecular formula C8H7F3N2O4S B14300413 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide CAS No. 114532-95-5

1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide

Cat. No.: B14300413
CAS No.: 114532-95-5
M. Wt: 284.21 g/mol
InChI Key: RTSAERBKPAZZDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by a reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . The reaction conditions usually involve stirring the mixture at room temperature for 24 hours in a solvent like tetrahydrofuran (THF), followed by filtration and washing with diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the reagents used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the compound. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the methanesulfonamide group provides additional sites for chemical modification .

Properties

CAS No.

114532-95-5

Molecular Formula

C8H7F3N2O4S

Molecular Weight

284.21 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C8H7F3N2O4S/c9-8(10,11)18(16,17)12-5-6-2-1-3-7(4-6)13(14)15/h1-4,12H,5H2

InChI Key

RTSAERBKPAZZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

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